molecular formula C13H15NO3 B1405613 Methyl 2-butyl-1,3-benzoxazole-5-carboxylate CAS No. 1305712-81-5

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B1405613
CAS No.: 1305712-81-5
M. Wt: 233.26 g/mol
InChI Key: OCDAYCZSVYVWSD-UHFFFAOYSA-N
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Description

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole class, a fused bicyclic aromatic heterocycle of significant interest in synthetic and medicinal chemistry . The benzoxazole scaffold is a privileged structure in drug discovery due to its ability to interact with diverse biological receptors, serving as an isostere for nucleic acid bases like guanine and adenine . This specific derivative, with its 2-butyl substituent and methyl ester functionalization, is a valuable building block for the synthesis of more complex molecules and for probing biological mechanisms . Researchers utilize this compound and its analogs as key precursors in the development of pharmacologically active agents with potential anti-microbial, anti-inflammatory, and anti-cancer activities . Furthermore, benzoxazole derivatives have established applications beyond medicine, serving as ligands for metal complexes in materials science and as cores for fluorescent probes and organic light-emitting diodes (OLEDs) . The ester group in its structure offers a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids or amidation, making it a flexible intermediate in organic synthesis and combinatorial chemistry . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-butyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-8-9(13(15)16-2)6-7-11(10)17-12/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDAYCZSVYVWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216741
Record name 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-81-5
Record name 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305712-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminophenol with Butyl Carboxylic Acid Derivatives

Method :

  • React 2-aminophenol with butanoic acid or butanoyl chloride in polyphosphoric acid (PPA) at 150–180°C for 5–8 hours.
  • Esterify the resulting 2-butyl-1,3-benzoxazole-5-carboxylic acid with methanol using HATU or DCC/DMAP coupling agents.

Example :

Step Reagents/Conditions Yield Reference
1 2-Aminophenol + butanoic acid, PPA, 180°C, 5 h ~75%
2 Carboxylic acid + CH₃OH, HATU, DMF, rt, 12 h ~85%

Advantages :

  • High atom economy with PPA as a cyclizing agent.
  • Scalable for industrial applications.

Catalytic Oxidative Cyclization Using Aldehydes

Method :

  • Condense 2-aminophenol with butyraldehyde in water using a Fe₃O₄@SiO₂@Am-PPC-SO₃H nanocatalyst under reflux (45 min).
  • Introduce the methyl ester via Mitsunobu reaction (triphenylphosphine, diisopropyl azodicarboxylate).

Example :

Step Reagents/Conditions Yield Reference
1 2-Aminophenol + butyraldehyde, nanocatalyst, H₂O, reflux 79–89%
2 Esterification via Mitsunobu, THF, 16 h ~80%

Advantages :

  • Eco-friendly solvent (water) and recyclable catalyst.
  • Mild conditions for esterification.

Metal-Catalyzed Dehydrogenative Coupling

Method :

  • Use palladium(II) acetate or ruthenium complexes to catalyze the reaction between 2-aminophenol and butyl alcohol/aldehyde in NMP at 120°C.
  • Direct esterification at position 5 using methyl chloroformate and triethylamine.

Example :

Step Reagents/Conditions Yield Reference
1 2-Aminophenol + butyraldehyde, Pd(OAc)₂, NMP, 12 h ~70%
2 Methyl chloroformate, Et₃N, DCM, 0°C to rt ~90%

Advantages :

  • No external oxidants required.
  • High regioselectivity for the 5-position.

Direct Carboxylation with CO₂ Followed by Esterification

Method :

  • Perform CO₂ insertion into 2-butylbenzoxazole using a copper(I) catalyst (e.g., CuI/PPh₃) at 80°C.
  • Esterify the carboxyl group with diazomethane or methanol/H₂SO₄ .

Example :

Step Reagents/Conditions Yield Reference
1 2-Butylbenzoxazole + CO₂, CuI, 80°C, 24 h ~65%
2 CH₂N₂, Et₂O, 0°C ~95%

Advantages :

  • Utilizes CO₂ as a sustainable C1 source.
  • High-yielding final step.

Comparative Analysis of Methods

Method Key Feature Yield Limitations
Cyclocondensation (PPA) Cost-effective 75% Harsh conditions, long reaction time
Nanocatalytic cyclization Eco-friendly 85% Requires specialized catalysts
Metal-catalyzed coupling No oxidants 70% Expensive metal catalysts
CO₂ carboxylation Sustainable 65% Low efficiency in carboxylation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 2-butyl-1,3-benzoxazole-5-carboxylate serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating various reactions.

Biology

The compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Research is ongoing to explore its effects on cancer cell lines.

Table 1: Antimicrobial Activity of this compound

Target OrganismMIC (µg/mL)
Bacillus subtilis (Gram-positive)TBD
Escherichia coli (Gram-negative)TBD

Medicine

This compound is being investigated for its therapeutic potential in treating various diseases. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity.

Industrial Applications

In industrial settings, this compound is used for:

  • Developing new materials such as polymers and dyes.
  • Acting as an intermediate in the synthesis of other industrial chemicals.

Case Studies

  • Antimicrobial Activity Study : A series of benzoxazole derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with similar structures exhibited significant antimicrobial activity, suggesting that this compound may possess comparable properties .
  • Therapeutic Applications : Research has focused on the compound's potential as a drug candidate for treating infections caused by resistant bacterial strains. In vitro studies have shown promising results against specific pathogens .

Mechanism of Action

The mechanism of action of methyl 2-butyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoxazole Core

Alkyl Chain Modifications
  • Structural similarity to the target compound is high (0.97), but the shorter alkyl chain may alter pharmacokinetic properties .
  • Methyl 2-ethylbenzo[d]oxazole-6-carboxylate (C₁₁H₁₁NO₃; MW: 205.21 g/mol): Positional isomerism (6-carboxylate vs. 5-carboxylate) and an ethyl group at the 2-position result in distinct electronic distributions. The ethyl group marginally increases lipophilicity compared to methyl but remains less hydrophobic than the butyl variant .
Halogen-Substituted Derivatives
  • However, increased steric bulk may reduce solubility .
  • Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate (C₁₄H₉ClN₂O₃; MW: 288.69 g/mol):
    Incorporation of a chloropyridinyl group introduces a heteroaromatic system, enabling π-π stacking interactions in receptor binding. The chlorine atom enhances electronegativity, influencing reactivity in nucleophilic substitutions .

Positional Isomerism

  • Methyl 2-butyl-1,3-benzoxazole-6-carboxylate (C₁₃H₁₅NO₃; MW: 233.26 g/mol): Shifting the carboxylate group to the 6-position alters the molecule’s dipole moment and hydrogen-bonding capacity. This positional change may affect interactions with enzymes or receptors compared to the 5-carboxylate isomer .

Ring Saturation and Functionalization

  • The 4-oxo group and dimethyl substituents introduce steric and electronic effects distinct from fully aromatic analogs .

Anticonvulsant Activity

The target compound’s hydrazide derivatives exhibit anticonvulsant properties, likely due to interactions with neuronal ion channels or neurotransmitter systems . In contrast, halogenated analogs (e.g., bromo or chloro derivatives) may display enhanced activity due to increased lipophilicity and receptor affinity .

Physicochemical Data

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-butyl-1,3-benzoxazole-5-carboxylate 233.26 2-butyl, 5-COOCH₃ Precursor for anticonvulsant hydrazides
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate 270.10 7-Br, 2-methyl High lipophilicity; potential CNS activity
Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate 288.69 2-(6-Cl-pyridinyl) Enhanced π-π interactions; predicted boiling point: 416.1°C

Biological Activity

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Benzoxazole Compounds

Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. They are known for a wide range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. The structural diversity within this class of compounds allows for varied interactions with biological targets, enhancing their therapeutic potential .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that this compound could inhibit microbial growth by targeting essential enzymes in microbial metabolic pathways .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit antimicrobial properties against various bacterial and fungal strains. Preliminary studies on this compound suggest potential antimicrobial effects . A comparative analysis of related benzoxazole compounds highlights their selective action against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundBacillus subtilis (Gram-positive)TBD
Other Benzoxazole DerivativesEscherichia coli (Gram-negative)TBD

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)
This compoundMCF-7TBD
Other Benzoxazole DerivativesA549TBD
PC3TBD

Study on Antimicrobial Properties

In a study examining the antimicrobial properties of benzoxazole derivatives, this compound was evaluated alongside other compounds. The results suggested that while some derivatives exhibited significant antibacterial activity against Bacillus subtilis, others showed minimal effects against Escherichia coli. The study concluded that structural modifications in benzoxazoles could enhance their antimicrobial efficacy .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of various benzoxazole derivatives. This compound was included in the screening process against several cancer cell lines. The findings indicated that this compound could induce apoptosis in breast and lung cancer cells at nanomolar concentrations, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the common synthetic routes for Methyl 2-butyl-1,3-benzoxazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with carboxylic acid precursors. A representative method includes refluxing 2-aminophenol with a butyl-substituted carbonyl compound (e.g., butyl aldehyde or ketone) in the presence of catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in polar solvents (e.g., DMF or ethanol) . For example, methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate was synthesized by refluxing 2-chloro-4-nitrobenzoic acid with methyl-3-amino-4-hydroxybenzoate for 15 hours, followed by crystallization . Key optimization parameters include:

  • Catalyst selection : Nano-ZnO improves cyclization efficiency.
  • Solvent polarity : Ethanol or DMF enhances solubility of intermediates.
  • Reaction time : Prolonged reflux (15–20 hours) ensures complete cyclization.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituents on the benzoxazole ring. For example, the butyl group at position 2 shows characteristic methylene (δ 1.2–1.6 ppm) and terminal methyl (δ 0.9 ppm) signals .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., calculated vs. experimental values for C12_{12}H13_{13}NO3_3: 219.20 g/mol) .
  • X-ray Crystallography : The SHELX suite (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain. For example, SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer: Discrepancies between calculated and observed spectral data (e.g., NMR shifts or HRMS values) require systematic validation:

  • Cross-validation : Compare data from multiple techniques (e.g., 1H^1H-13C^{13}C HSQC for carbon-proton coupling).
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies tautomeric forms (e.g., keto-enol equilibria in benzoxazoles) .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths or angles, particularly for bulky substituents like the butyl group .

Q. What computational methods predict the reactivity of the benzoxazole ring in this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the electron-deficient benzoxazole ring may favor nucleophilic attack at the 5-carboxylate position.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance from the butyl group to predict regioselectivity in substitution reactions .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) by simulating ligand binding to active sites, leveraging benzoxazole’s known bioactivity .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio). For example, a 23^3 factorial design can identify interactions between catalyst loading, solvent polarity, and reflux time .
  • Byproduct Analysis : LC-MS or GC-MS monitors side reactions (e.g., hydrolysis of the ester group under acidic conditions).
  • Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Twinned Crystals : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in twinned data .
  • Dynamic Effects : NMR may show averaged signals for flexible groups (e.g., butyl chain), while X-ray structures capture static conformations. MD simulations bridge this gap .
  • Tautomerism : Benzoxazoles may exhibit keto-enol tautomerism, leading to discrepancies in NMR vs. crystallographic data. Use variable-temperature NMR to detect equilibria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-butyl-1,3-benzoxazole-5-carboxylate
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Methyl 2-butyl-1,3-benzoxazole-5-carboxylate

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